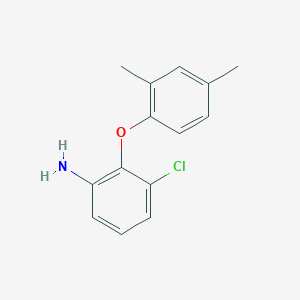

3-Chloro-2-(2,4-dimethylphenoxy)aniline

説明

3-Chloro-2-(2,4-dimethylphenoxy)aniline: is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a chloro group, a dimethylphenoxy group, and an aniline moiety, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2,4-dimethylphenoxy)aniline can be achieved through various methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Nucleophilic Substitution: This method involves the substitution of a chloro group with an aniline derivative under basic conditions. Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions:

Oxidation: 3-Chloro-2-(2,4-dimethylphenoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The chloro group in this compound can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

科学的研究の応用

Medicinal Chemistry

Antiviral Properties

Research has indicated that derivatives of aniline compounds, including 3-Chloro-2-(2,4-dimethylphenoxy)aniline, exhibit significant antiviral activity. A study on diarylaniline derivatives demonstrated their effectiveness against wild-type HIV-1 and drug-resistant strains. The synthesis involved nucleophilic substitution reactions leading to compounds that showed promising results in inhibiting viral replication . This suggests potential for developing new antiviral agents based on the structure of this compound.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a comparative study involving various substituted anilines, it was found that certain modifications to the aniline structure could enhance antibacterial efficacy against common pathogens. The structure-activity relationship (SAR) studies indicated that chlorinated anilines often exhibit improved activity due to their ability to disrupt bacterial cell membranes .

Agricultural Chemistry

Herbicide Development

this compound serves as a key intermediate in the synthesis of herbicides. Its phenoxy group is particularly reactive and can be modified to create compounds that effectively inhibit plant growth by targeting specific biochemical pathways. Research has demonstrated that phenoxyacetic acid derivatives can be synthesized from this compound, which are known to exhibit herbicidal properties .

Material Science

Polymer Synthesis

In material science, this compound is utilized in the synthesis of polymers and copolymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that polymers containing chlorinated anilines can exhibit improved resistance to thermal degradation and environmental stressors .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC2904523 | Diarylaniline derivatives showed significant antiviral activity against HIV-1. |

| Agricultural Chemistry | US5041671A | Synthesis of herbicides from phenoxyacetic acid derivatives enhanced growth inhibition. |

| Material Science | PMC5727484 | Polymers with chlorinated anilines exhibited improved thermal stability. |

作用機序

The mechanism of action of 3-Chloro-2-(2,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and dimethylphenoxy groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.

類似化合物との比較

- 2-Chloro-4-(2,4-dimethylphenoxy)aniline

- 3-Chloro-2-(2,6-dimethylphenoxy)aniline

- 3-Bromo-2-(2,4-dimethylphenoxy)aniline

Comparison: 3-Chloro-2-(2,4-dimethylphenoxy)aniline is unique due to the specific positioning of the chloro and dimethylphenoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research applications.

生物活性

3-Chloro-2-(2,4-dimethylphenoxy)aniline, with the chemical formula CHClN O and a molecular weight of 247.72 g/mol, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHClN O

- Molecular Weight : 247.72 g/mol

- CAS Number : 937604-59-6

Biological Activities

Research on the biological activities of this compound has primarily focused on its antimicrobial and anticancer properties. Below are some key findings:

Antimicrobial Activity

-

Bacterial Inhibition :

- Studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- A comparative analysis showed that derivatives with halogen substitutions significantly enhance antibacterial efficacy, suggesting that the presence of chlorine in the structure may contribute to increased activity against gram-positive bacteria .

-

Mechanism of Action :

- The mechanism by which these compounds exert their antibacterial effects often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within the bacterial cells.

Anticancer Activity

-

Cell Line Studies :

- Research has demonstrated that this compound and its derivatives exhibit potent antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).

- The IC values for these compounds have been reported in the nanomolar range, indicating strong cytotoxic effects .

- Cell Cycle Arrest :

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various aniline derivatives, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.

Case Study 2: Anticancer Potential

A preclinical evaluation involving zebrafish embryos showed that this compound significantly inhibited tumor growth in vivo. The study highlighted its potential as an effective anticancer agent with minimal toxicity to normal cells.

Data Tables

| Biological Activity | Tested Strains/Cell Lines | IC50/MIC Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 0.5 µg/mL | Effective against MRSA |

| Anticancer | MDA-MB-231 | IC50: 100 nM | Induces apoptosis in cancer cells |

| HeLa | IC50: 80 nM | Cell cycle arrest at G2/M phase |

特性

IUPAC Name |

3-chloro-2-(2,4-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-6-7-13(10(2)8-9)17-14-11(15)4-3-5-12(14)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAHTZZPAGNAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264058 | |

| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-59-6 | |

| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。